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molecular formula C10H12O4S B2596813 3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester CAS No. 94785-51-0

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester

Cat. No. B2596813
M. Wt: 228.26
InChI Key: DKDHTAMTIISWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148410B2

Procedure details

3,4-Dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester is prepared according to a literature procedure (H. Wynberg et al., J. Org. Chem. 29 (1964) 1919-1921); LC-MS: tR=0.70 min, [M+H]+=not detectable; 1H NMR (D6-DMSO): δ 1.26-1.33 (m, 3H), 2.42 (s, 6H), 4.22-4.33 (m, 2H), 12.91 (s br, 1H). b) To a solution of 3,4-dimethyl-thiophene-2,5-dicarboxylic acid monoethyl ester (6.70 g, 29.4 mmol) in THF (70 mL), a solution of diisobutylaluminium hydride (DIBAL, 90 mL, 1 M in THF) is added at −78° C. The mixture is stirred at −78° C. for 30 min, then at −10° C. for 1 h before another portion of DIBAL (30 mL) is added. Stirring is continued at −10° C. for 30 min. Four more portions of DIBAL (30 mL) are added each time after stirring of the mixture for 30 min at −10° C. The reaction mixture is carefully quenched with water, diluted with 2 N aq. NaOH solution and extracted with DCM. The organic extracts are disgarded. The aq. phase is acidified by adding 25% aq. HCl and then extracted twice with EA. The organic extracts are washed with brine, dried over MgSO4, filtered, concentrated and dried under high vacuum to give crude 5-hydroxymethyl-3,4-dimethyl-thiophene-2-carboxylic acid (3.00 g) as a brownish solid; LC-MS: tR=0.66 min, [M+H]+=not detectable. c) A mixture of 5-hydroxymethyl-3,4-dimethyl-thiophene-2-carboxylic acid (3.00 g, 8.06 mmol) and MnO2 (2.55 g, 29.3 mmol) in acetic acid (60 mL) is stirred at 80° C. for 3 h, then at 70° C. for 16 h. The mixture is filtered over Hyflo and the filtrate is concentrated. The crude product is purified by CC on silica gel eluting with DCM containing 10% of methanol. The obtained brownish solid is further purified by suspending the material in acetonitrile and methanol. The solid material is removed by filtration and the filtrate is further purified by prep. HPLC (XBridge Prep C18, 30×75 mm, 5 μm, acetonitrile/water (0.5% HCOOH), 10% to 95% acetonitrile) to give the title compound (435 mg) as a yellow solid; 1H NMR (D6-DMSO): δ 2.43 (s br, 6H), 10.16 (s, 1H), 12.35 (s br, 1H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([C:13]([OH:15])=[O:14])=[C:9]([CH3:12])[C:10]=1[CH3:11])=[O:5])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]([C:13]([OH:15])=[O:14])=[C:9]([CH3:12])[C:10]=1[CH3:11])=[O:5])[CH3:2].[OH:14][CH2:13][C:8]1[S:7][C:6]([C:4]([OH:5])=[O:3])=[C:10]([CH3:11])[C:9]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC(=C(C1C)C)C(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued at −10° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
after stirring of the mixture for 30 min at −10° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture is carefully quenched with water
ADDITION
Type
ADDITION
Details
diluted with 2 N aq. NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
ADDITION
Type
ADDITION
Details
by adding 25% aq. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1C)C)C(=O)O
Name
Type
product
Smiles
OCC1=C(C(=C(S1)C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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